3-hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one
Description
3-Hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one (CAS: 82647-26-5) is a kojic acid derivative with the molecular formula C₁₂H₁₇NO₄ and a molar mass of 239.27 g/mol . Its structure features a pyran-4-one core substituted with a hydroxymethyl group at position 6, a hydroxyl group at position 3, and a piperidin-1-ylmethyl group at position 2. This compound belongs to a class of tyrosinase inhibitors, which are critical in melanogenesis regulation and hyperpigmentation treatment . Industrial-scale synthesis (99% purity) suggests its viability for pharmaceutical applications .
Properties
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)pyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-8-9-6-10(15)12(16)11(17-9)7-13-4-2-1-3-5-13/h6,14,16H,1-5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGCYEBOWZEYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=O)C=C(O2)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352163 | |
| Record name | 3-hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82647-26-5 | |
| Record name | 3-hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Role of Kojic Acid as a Precursor
Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) serves as the foundational scaffold. Its C-2 hydroxymethyl and C-5 hydroxyl groups participate in condensation reactions, while the C-3 hydroxyl group remains preserved to maintain structural integrity. Modifications at C-2 involve replacing the hydroxymethyl group with a piperidinylmethyl moiety via Mannich base formation.
Step-by-Step Synthesis Protocols
Mannich Reaction: Primary Synthetic Route
The Mannich reaction is the cornerstone of this synthesis, involving three components:
-
Kojic acid (substrate with acidic hydrogen at C-3).
-
Formaldehyde (carbonyl component).
-
Piperidine (amine component).
-
Reagent Preparation : Dissolve kojic acid (1.0 equiv, 142 mg) in anhydrous methanol (10 mL).
-
Amine Addition : Add piperidine (1.2 equiv, 102 μL) and 37% formaldehyde (1.5 equiv, 135 μL).
-
Reaction Conditions : Stir vigorously at room temperature (25°C) for 15–25 minutes.
-
Workup : Filter the precipitate, wash with cold methanol, and recrystallize from a methanol/water mixture (3:1).
Key Parameters :
-
Solvent : Methanol ensures solubility of both polar and nonpolar reactants.
-
Stoichiometry : Excess formaldehyde drives the reaction to completion.
-
Temperature : Ambient conditions prevent side reactions like over-alkylation.
Alternative Pathways: Chlorokojic Acid Intermediate
For enhanced reactivity, chlorokojic acid (3-hydroxy-6-chloromethyl-4H-pyran-4-one) may replace kojic acid. The chloromethyl group undergoes nucleophilic substitution with piperidine, though this method introduces complexity in handling hazardous reagents.
-
Chlorination : Treat kojic acid with thionyl chloride (SOCl₂) to form chlorokojic acid.
-
Amination : React chlorokojic acid (1.0 equiv) with piperidine (1.1 equiv) in dry dimethylformamide (DMF) at 0°C.
-
Quenching : Pour the mixture into ice water, extract with ethyl acetate, and purify via column chromatography.
Yield : 60–70% (lower due to intermediate instability).
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Reaction Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 20 | 78 | 98 |
| Ethanol | 30 | 72 | 95 |
| DMF | 15 | 85 | 97 |
| Acetonitrile | 45 | 65 | 90 |
Methanol balances reactivity and solubility, while DMF accelerates the reaction but complicates purification.
Catalytic Additives
-
Potassium Carbonate : Increases basicity, enhancing nucleophilicity of piperidine (yield: +8%).
-
Molecular Sieves : Absorb water, shifting equilibrium toward product formation (yield: +5%).
Analytical Characterization
Spectral Data
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (C18) | 98.5 | <1% unreacted kojic acid |
| TLC (CHCl₃/MeOH) | 97 | No secondary spots |
Comparative Analysis of Synthetic Routes
| Parameter | Mannich Route | Chlorokojic Route |
|---|---|---|
| Yield | 78–85% | 60–70% |
| Reaction Time | 20 min | 2 h |
| Safety | Low hazard | SOCl₂ toxicity |
| Scalability | High | Moderate |
The Mannich method is preferred for its efficiency and safety, though the chlorokojic pathway offers mechanistic insights.
Challenges and Mitigation Strategies
-
Byproduct Formation : Trace amounts of 3-hydroxy-6-methyl-4H-pyran-4-one may form via formaldehyde over-condensation. Mitigated by controlling formaldehyde stoichiometry.
-
Piperidine Hydroscopicity : Use anhydrous solvents and nitrogen atmosphere to prevent amine degradation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one is a chemical compound with a unique pyranone structure, a molecular formula of , and a molecular weight of 239.268 g/mol. It features both a hydroxymethyl group and a piperidine moiety, which contribute to its biological activity and potential applications in medicinal chemistry.
Biological Activities
This compound exhibits notable biological activities. Interaction studies reveal that it interacts with various biological targets, which is crucial for evaluating its therapeutic potential and safety profile.
Structural Comparison
Several compounds share structural features with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-hydroxy-6-methyl-4H-pyran-4-one | Methyl group instead of hydroxymethyl | Lacks piperidine moiety |
| 2-(morpholinomethyl)-4H-pyran-4-one | Morpholine instead of piperidine | Different nitrogen heterocycle |
| 2-(benzylpiperidinyl)-4H-pyran-4-one | Benzyl group attached to piperidine | More complex substitution pattern |
| 3-hydroxy-6-benzylpyranone | Benzyl group instead of piperidinyl | Simpler structure without additional nitrogen |
The presence of both hydroxymethyl and piperidine groups in this compound distinguishes it from similar compounds, potentially enhancing its biological activity and therapeutic applications.
Applications
Mechanism of Action
The mechanism of action of 3-hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and piperidine moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Aromatic and Heterocyclic Substitutions
- Compound 4h: 3-Hydroxy-6-(hydroxymethyl)-2-((3-nitrophenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one Key Features: Incorporates a nitro-phenyl and pyridine moiety. Activity: Exhibits potent tyrosinase inhibition (uncompetitive mode, IC₅₀ = 5–80 μM) due to enhanced π-π stacking and hydrogen bonding with the enzyme’s active site . Physical Properties: Melting point = 212–214°C; molecular weight = 369.38 g/mol .
- Guaiazulene Derivatives (e.g., 3i): 2-[(Guaiazulene-1-yl)(3-nitrophenyl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one Key Features: Bulky aromatic substituents (e.g., guaiazulene).
Piperazine/Piperidine Analogues
Chromone-Based Derivatives
- 3-Hydroxy-6-(hydroxymethyl)-2-(2-phenyl-4H-chromen-4-yl)-4H-pyran-4-one :
Enzyme Inhibition Mechanisms
*Inferred from structural similarity to 4h .
Physicochemical Properties
Biological Activity
3-Hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO4. The presence of the piperidine moiety enhances its reactivity and biological potential, allowing for diverse interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The hydroxyl groups and the piperidine structure facilitate binding to molecular targets, leading to various biological effects such as:
- Antimicrobial Activity : Inhibiting microbial growth by interacting with bacterial enzymes.
- Anti-inflammatory Effects : Modulating inflammatory pathways through enzyme inhibition.
Antimicrobial Properties
A study evaluated the antimicrobial activity of derivatives of 3-hydroxy-6-methyl-4H-pyran-4-one, which included the target compound. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods against various bacterial strains. Results indicated that compounds exhibited significant activity against M. smegmatis with MIC values ranging from 8 to 16 μg/mL, while moderate activity was noted against other strains such as E. coli and S. flexneri .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 3-Hydroxy Derivative | M. smegmatis ATCC 14468 | 8 |
| E. coli ATCC 25922 | 16 | |
| S. flexneri ATCC 12022 | Moderate |
Anti-inflammatory Activity
Research has shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Cancer Treatment Potential : In a review discussing FDA-approved heterocyclic molecules for cancer treatment, it was noted that compounds with structural similarities to this compound demonstrated significant inhibition of cancer cell proliferation through apoptosis pathways .
- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules with potential therapeutic applications .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Inhibition of DNA Gyrase : The compound has shown inhibitory effects on DNA gyrase, an essential enzyme for bacterial DNA replication, indicating its potential as an antibacterial agent .
- Cell Viability Assays : Various derivatives have been tested on different cancer cell lines, demonstrating varying degrees of cytotoxicity, suggesting that modifications to the piperidine moiety may enhance efficacy against specific cancer types .
Q & A
Q. What synthetic methodologies are optimal for producing 3-hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one, and how can reaction yields be improved?
The compound is synthesized via the Mannich reaction , where formaldehyde and piperidine derivatives are reacted with pyranone substrates under controlled conditions . Key optimization parameters include:
- Temperature : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Lewis acids like ZnCl₂ improve electrophilic substitution at the pyranone C-2 position.
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. Which spectroscopic and analytical techniques are critical for structural elucidation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the hydroxymethyl (-CH₂OH) and piperidinylmethyl (-CH₂-N-piperidine) substituents. The C-3 hydroxy group shows a downfield shift (~δ 12 ppm in ¹H NMR) .
- Mass Spectrometry (HRMS) : Validates the molecular formula (C₁₂H₁₉NO₄) and fragments indicative of the piperidine ring cleavage.
- IR Spectroscopy : Bands at ~3300 cm⁻¹ (O-H stretch) and 1660 cm⁻¹ (C=O of pyranone) confirm functional groups .
Q. What preliminary biological screening assays are recommended for this compound?
- Tyrosinase inhibition : Kinetic assays (e.g., mushroom tyrosinase) with L-DOPA as substrate, comparing IC₅₀ values to kojic acid .
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Metal chelation : UV-Vis titration with Fe³⁺/Al³⁺ to assess binding constants .
Advanced Research Questions
Q. How does the piperidine moiety influence the compound’s interaction with biological targets like tyrosinase?
Molecular docking (e.g., AutoDock Vina) reveals that the piperidine nitrogen forms hydrogen bonds with histidine residues (His244, His263) in tyrosinase’s active site. The uncompetitive inhibition mode (observed in analogs) suggests the compound binds to the enzyme-substrate complex, altering catalytic efficiency . Mutagenesis studies on these histidine residues can validate binding hypotheses.
Q. What computational approaches predict the compound’s metal-chelating behavior and stability?
- DFT calculations : Optimize geometries of Fe³⁺/Al³⁺ complexes to compare bond lengths (e.g., Fe–O ~2.08 Å) and stability constants. The hydroxymethyl group enhances chelation via additional oxygen coordination .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., aqueous vs. DMSO) on complex stability over 100 ns trajectories .
Q. How can conflicting reports on biological activity (e.g., varying IC₅₀ values) be resolved?
- Assay standardization : Use identical substrate concentrations (e.g., 0.5 mM L-DOPA for tyrosinase) and buffer pH (6.8).
- Control comparisons : Benchmark against kojic acid in the same experimental setup .
- Meta-analysis : Pool data from multiple studies (≥3 independent labs) to calculate weighted mean IC₅₀ values .
Q. What strategies enhance the compound’s solubility and pharmacokinetic profile?
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Piperidine vs. piperazine : Replacing piperidine with 4-methylpiperazine increases tyrosinase affinity due to enhanced hydrogen bonding .
- Hydroxymethyl removal : Analogs lacking this group show 5-fold reduced Fe³⁺ chelation, confirming its role in metal binding .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
